molecular formula C5H13NO2S B1279081 Pentane-1-sulfonamide CAS No. 52960-14-2

Pentane-1-sulfonamide

Cat. No. B1279081
CAS RN: 52960-14-2
M. Wt: 151.23 g/mol
InChI Key: ICFQGMYPBURXAZ-UHFFFAOYSA-N
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Description

Pentane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides. While the provided papers do not directly discuss Pentane-1-sulfonamide, they do provide insights into the chemistry of related sulfonamide compounds and their derivatives. For instance, 1,4-pentadienyl-3-sulfonamides have been studied for their ability to undergo radical cyclization reactions, which can lead to a variety of products, including those from "disfavored" 5-endo-trig reactions . This suggests that sulfonamide derivatives can participate in complex chemical reactions, which may also be true for Pentane-1-sulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex and varied. For example, the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported, indicating that sulfonamides can be functionalized with various groups to yield new compounds with potentially useful properties . Additionally, a radical carbosulfonylation method has been developed for the synthesis of sulfonyl β

Scientific Research Applications

1. Sulfonamide Inhibitors

Pentane-1-sulfonamide falls under the class of sulfonamide compounds. Sulfonamides have significant applications as synthetic bacteriostatic antibiotics. They are utilized in therapies against bacterial infections and those caused by other microorganisms. Their use extends beyond antibiotics, as they are also found in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. In recent research, sulfonamides have been used as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease (Gulcin & Taslimi, 2018).

2. Histamine H3 Receptor Antagonists

Pentane-1-sulfonamide derivatives have been identified as potent histamine H3 receptor antagonists. This is important in the development of new therapeutic drugs targeting histamine receptors, which are implicated in a variety of physiological and pathological processes (Tozer et al., 2002).

3. Bioisosteres in Medicinal Chemistry

Bicyclo[1.1.1]pentane, a derivative of pentane-1-sulfonamide, is recognized as a bioisostere for aryl, tert-butyl, and internal alkynes in medicinal chemistry. This compound has shown promise in the development of drugs, particularly in improving pharmacokinetic properties or reducing toxicological concerns (Wu et al., 2020).

4. Advanced Drug Delivery Systems

The modification of bicyclo[1.1.1]pentane with various functional groups, including sulfonamides, can lead to the development of novel drug scaffolds. These modified compounds could play a significant role in the future of drug discovery, offering new avenues for drug development (Wu et al., 2020).

5. Analytical Applications in Environmental Studies

Sulfonamides, including pentane-1-sulfonamide derivatives, have been extensively studied for their environmental impact, particularly their presence in water and soil. Monitoring these compounds is crucial due to their potential to affect microbiota and contribute to antimicrobial resistance (Hoff et al., 2016).

Safety And Hazards

Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sulfonamides are an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . This privileged structural motif will probably be utilized in other drugs in the future .

properties

IUPAC Name

pentane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFQGMYPBURXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448304
Record name 1-pentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1-sulfonamide

CAS RN

52960-14-2
Record name 1-pentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Cc1nc2ccc(C(=O)O)cc2n1Cc1ccc(C(F)(F)F)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCS(=O)(=O)NC(=O)c1ccc2nc(C)n(Cc3ccc(C(F)(F)F)cc3Cl)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentane-1-sulfonamide
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Pentane-1-sulfonamide

Citations

For This Compound
16
Citations
SO Kokhan, YB Valter, AV Tymtsunik… - European Journal of …, 2020 - Wiley Online Library
… 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide (11d), Hydrochloride: tert-Butyl 3-sulfamoylbicyclo[1.1.1… Drying under vacuum gave pure 3-aminobicyclo[1.1.1]pentane-1-sulfonamide 11d, …
CD Pawar, SL Chavan, UD Pawar… - Journal of the …, 2019 - Wiley Online Library
A series of novel thiazol‐2‐yl substituted‐1‐sulfonamide derivatives were synthesized from anilines. This involved the coupling of sulfonyl chlorides with thiazol amine to obtain the final …
Number of citations: 20 onlinelibrary.wiley.com
C Fruit, P Mueller - Helvetica chimica acta, 2004 - Wiley Online Library
Enantioselective intramolecular amidation of aliphatic sulfonamides was achieved for the first time by means of chiral carboxylatodirhodium(II) catalysts in conjunction with PhI(OAc) 2 …
Number of citations: 95 onlinelibrary.wiley.com
G Amato, V Vasukuttan, D Harris, L Laudermilk, J Lucitti… - Molecules, 2022 - mdpi.com
Selective modulation of peripheral cannabinoid receptors (CBRs) has potential therapeutic applications in medical conditions, including obesity, diabetes, liver diseases, GI disorders …
Number of citations: 1 www.mdpi.com
K Rikimaru, T Wakabayashi, H Abe… - Bioorganic & medicinal …, 2012 - Elsevier
… subsequent condensation with pentane-1-sulfonamide, using 2… subsequently coupled with pentane-1-sulfonamide to generate … 14 was coupled with pentane-1-sulfonamide using CDI to …
Number of citations: 18 www.sciencedirect.com
K Morishita, Y Shoji, S Tanaka, M Fukui… - Chemical and …, 2017 - jstage.jst.go.jp
A novel series of benzoylsulfonamide derivatives were synthesized and biologically evaluated. Among them, 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl) benzamide (…
Number of citations: 11 www.jstage.jst.go.jp
AG Gevondian, YN Kotovshchikov… - The Journal of …, 2021 - ACS Publications
A straightforward domino approach to assemble benzoxazole-derived sulfonamides has been developed. The method is based on annulation-induced in situ generation of diazo …
Number of citations: 15 pubs.acs.org
P Kumar, GC Capodagli, D Awasthi, R Shrestha… - MBio, 2018 - Am Soc Microbiol
We report GSK3011724A (DG167) as a binary inhibitor of β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis . Genetic and biochemical studies established KasA as the …
Number of citations: 38 journals.asm.org
J Soley, SD Taylor - The Journal of Organic Chemistry, 2021 - ACS Publications
The synthesis of β-hydroxy-α,α-difluorosulfonamides was achieved by reacting difluoromethanesulfonamides with KHMDS in the presence of an aldehyde or ketone. The reaction …
Number of citations: 5 pubs.acs.org
W Dong, S Keess, GA Molander - Chem Catalysis, 2023 - cell.com
The replacement of traditional functional groups with polycyclic scaffolds has been increasingly rewarding in medicinal chemistry programs. Over the decades, 1,3-disubstituted bicyclo[…
Number of citations: 3 www.cell.com

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